molecular formula C21H24N4O4 B13366543 [(1-Cyanocyclohexyl)(methyl)carbamoyl]methyl 3-ethyl-4-oxo-3,4-dihydrophthalazine-1-carboxylate

[(1-Cyanocyclohexyl)(methyl)carbamoyl]methyl 3-ethyl-4-oxo-3,4-dihydrophthalazine-1-carboxylate

Cat. No.: B13366543
M. Wt: 396.4 g/mol
InChI Key: LJYPAALDMKFYKG-UHFFFAOYSA-N
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Description

2-((1-Cyanocyclohexyl)(methyl)amino)-2-oxoethyl 3-ethyl-4-oxo-3,4-dihydrophthalazine-1-carboxylate is a complex organic compound with a unique structure that includes multiple functional groups such as cyano, amide, ester, and ketone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-Cyanocyclohexyl)(methyl)amino)-2-oxoethyl 3-ethyl-4-oxo-3,4-dihydrophthalazine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps in the synthetic route include:

    Formation of the 1-Cyanocyclohexyl Intermediate: This step involves the reaction of cyclohexanone with cyanide ion under basic conditions to form the 1-cyanocyclohexyl intermediate.

    Methylation: The intermediate is then methylated using a methylating agent such as methyl iodide in the presence of a base.

    Coupling with 3-Ethyl-4-oxo-3,4-dihydrophthalazine-1-carboxylate: The final step involves the coupling of the methylated intermediate with 3-ethyl-4-oxo-3,4-dihydrophthalazine-1-carboxylate under acidic or basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

2-((1-Cyanocyclohexyl)(methyl)amino)-2-oxoethyl 3-ethyl-4-oxo-3,4-dihydrophthalazine-1-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester and amide functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

2-((1-Cyanocyclohexyl)(methyl)amino)-2-oxoethyl 3-ethyl-4-oxo-3,4-dihydrophthalazine-1-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-((1-Cyanocyclohexyl)(methyl)amino)-2-oxoethyl 3-ethyl-4-oxo-3,4-dihydrophthalazine-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors to modulate their signaling pathways. The specific molecular targets and pathways involved depend on the context of its application.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((1-Cyanocyclohexyl)(methyl)amino)-2-oxoethyl 3-ethyl-4-oxo-3,4-dihydrophthalazine-1-carboxylate is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C21H24N4O4

Molecular Weight

396.4 g/mol

IUPAC Name

[2-[(1-cyanocyclohexyl)-methylamino]-2-oxoethyl] 3-ethyl-4-oxophthalazine-1-carboxylate

InChI

InChI=1S/C21H24N4O4/c1-3-25-19(27)16-10-6-5-9-15(16)18(23-25)20(28)29-13-17(26)24(2)21(14-22)11-7-4-8-12-21/h5-6,9-10H,3-4,7-8,11-13H2,1-2H3

InChI Key

LJYPAALDMKFYKG-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=O)C2=CC=CC=C2C(=N1)C(=O)OCC(=O)N(C)C3(CCCCC3)C#N

Origin of Product

United States

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